molecular formula C8H8ClFO2 B8067718 (2-Chloro-3-fluoro-6-methoxyphenyl)methanol

(2-Chloro-3-fluoro-6-methoxyphenyl)methanol

Cat. No.: B8067718
M. Wt: 190.60 g/mol
InChI Key: OKYLXGMLBUUGEO-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoro-6-methoxyphenyl)methanol is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-6-methoxyphenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoro-6-methoxybenzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction reactors with optimized conditions to ensure high yield and purity.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-fluoro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Reduction: The compound can undergo further reduction to form different derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Oxidation: Formation of 2-chloro-3-fluoro-6-methoxybenzaldehyde or 2-chloro-3-fluoro-6-methoxybenzoic acid.

    Substitution: Formation of substituted derivatives such as 2-azido-3-fluoro-6-methoxyphenylmethanol.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

Scientific Research Applications

(2-Chloro-3-fluoro-6-methoxyphenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoro-6-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-3-methoxyphenol
  • 2-Chloro-3-fluoro-6-methoxybenzaldehyde
  • 2-Chloro-3-fluoro-6-methoxybenzoic acid

Comparison: (2-Chloro-3-fluoro-6-methoxyphenyl)methanol is unique due to the presence of both chloro and fluoro substituents along with a methoxy group and a primary alcohol. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to its analogs, it offers a unique balance of reactivity and stability, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

(2-chloro-3-fluoro-6-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYLXGMLBUUGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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